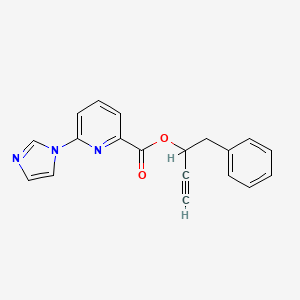![molecular formula C17H16N8 B7631338 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory activity against certain protein kinases, making it a promising candidate for the development of targeted cancer therapies.
Mécanisme D'action
The mechanism of action of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 involves the inhibition of protein kinases, particularly JAK2, FLT3, and c-Kit. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound 1 has been shown to have potent inhibitory activity against several protein kinases, leading to a variety of biochemical and physiological effects. In vitro studies have shown that 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that are necessary for tumor growth. In vivo studies have also shown that 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 in lab experiments is its potent inhibitory activity against several protein kinases, making it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 is its potential toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1. One area of research is the development of more potent and selective inhibitors of JAK2, FLT3, and c-Kit, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1, which may help to identify patients who are most likely to benefit from this therapy. Additionally, the combination of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 with other targeted therapies or chemotherapy may improve its therapeutic efficacy and reduce the risk of resistance.
Méthodes De Synthèse
The synthesis of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 involves a series of chemical reactions, starting with the reaction of 2-bromo-1-(2-imidazol-1-ylphenyl)ethanone with 4,6-dichloro-5-nitropyrimidine to yield 4,6-dichloro-5-nitro-N-(2-(2-oxoimidazolidin-1-yl)phenyl)pyrimidine-2-carboxamide. This intermediate is then reduced with hydrazine hydrate to yield 4,6-dichloro-5-amino-N-(2-(2-oxoimidazolidin-1-yl)phenyl)pyrimidine-2-carboxamide. The final step involves the reaction of this intermediate with 1-(4,5-diamino-6-((pyrazin-2-ylamino)methyl)pyrimidin-2-yl)hydrazine to yield 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent inhibitory activity against several protein kinases, including JAK2, FLT3, and c-Kit. These kinases are known to play a critical role in the development and progression of various types of cancer, making them attractive targets for the development of targeted cancer therapies.
Propriétés
IUPAC Name |
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-15-16(21-11-22-17(15)25-8-3-6-23-25)20-10-13-4-1-2-5-14(13)24-9-7-19-12-24/h1-9,11-12H,10,18H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPXXPOIVTVVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=NC=N2)N3C=CC=N3)N)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)

![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7631330.png)
![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![9-Azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7631362.png)